![molecular formula C12H14O4 B14651070 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid CAS No. 51927-57-2](/img/structure/B14651070.png)
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is a complex organic compound with the molecular formula C10H10O2 It is known for its unique structure, which includes a naphthalene ring fused with an oxirane ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid typically involves multiple steps. One common method includes the epoxidation of a naphthalene derivative followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Wissenschaftliche Forschungsanwendungen
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another naphthalene derivative with an oxirane ring.
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol: A similar compound with a different ring fusion pattern.
Uniqueness
1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety
Eigenschaften
CAS-Nummer |
51927-57-2 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid |
InChI |
InChI=1S/C10H10O2.C2H4O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8;1-2(3)4/h1-3,9-11H,4-5H2;1H3,(H,3,4) |
InChI-Schlüssel |
PTOZUQTUKGCDMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1C2C(O2)CC3=C1C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
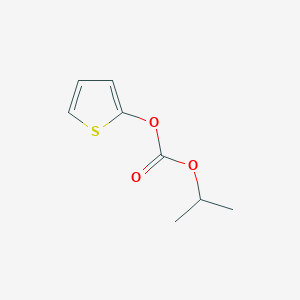
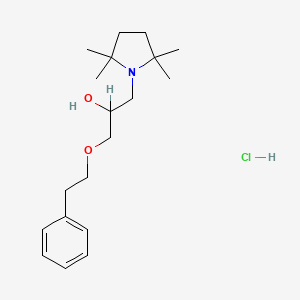
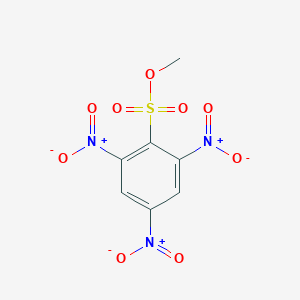




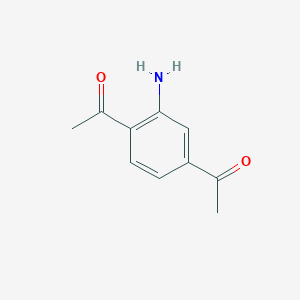
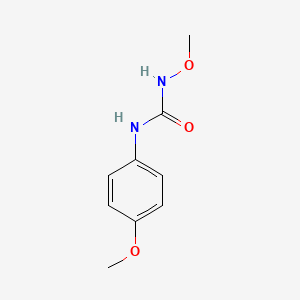

![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
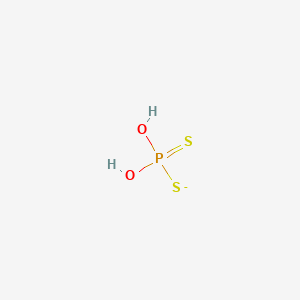
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
